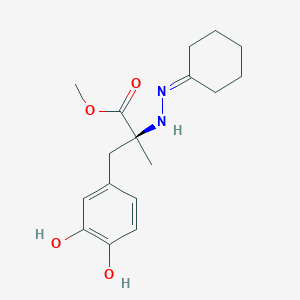

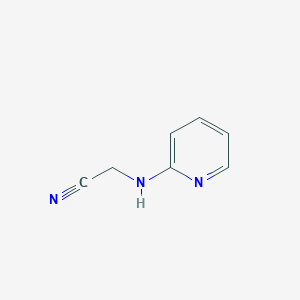

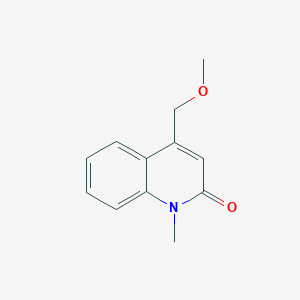

![molecular formula C10H6N2OS B049849 Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde CAS No. 114095-04-4](/img/structure/B49849.png)

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde

Übersicht

Beschreibung

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde is a compound that belongs to the class of nitrogen- and sulfur-containing heterocyclic compounds . It has been found to be significant in the search for new antimycobacterial agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives involves the design, in silico ADMET prediction, and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde derivatives is characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The structure of the newly synthesized compounds was established based on these techniques .Chemical Reactions Analysis

The chemical reactions of imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde derivatives involve the functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety . These reactions provide powerful tools for the design of a wide variety of aromatic azoles .Wissenschaftliche Forschungsanwendungen

Catalyst-Free Synthesis

Researchers have developed a catalyst-free method to synthesize benzo[d]imidazo[2,1-b]thiazoles, which are structurally related to Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde. This method operates under mild, transition-metal-free conditions and is significant for its environmental friendliness .

Anticancer Agent

Benzo[d]imidazo[2,1-b]thiazoles have been identified as powerful anticancer agents. The structural similarities suggest that Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde could also be explored for its anticancer properties .

Anxiolytic Properties

This compound has been reported to exhibit non-sedative anxiolytic effects. Such properties make it a potential candidate for the development of new anxiolytic drugs without the sedative side effects commonly associated with these medications .

PET Imaging Probes

The related benzo[d]imidazo[2,1-b]thiazoles are used as PET imaging probes for β-amyloid plaques in Alzheimer’s patients. Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde could potentially be modified for similar applications in neuroimaging .

Kinase Inhibition

As kinase inhibitors, these compounds can modulate enzyme activity, which is crucial in signaling pathways for various diseases. The compound could be investigated for its potential as a kinase inhibitor .

Antimicrobial Activity

Imidazo[2,1-b][1,3]benzothiazole derivatives have shown antimicrobial activity, which is essential in the fight against resistant strains of bacteria and other pathogens .

Antitubercular Agents

Recent studies have highlighted the antitubercular potential of imidazo[2,1-b]thiazole derivatives. Given the structural relationship, Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde could be a promising candidate for developing new antitubercular drugs .

Neuroprotective Effects

Benzo[d]oxazole derivatives, which share a similar heterocyclic structure, have been used to treat interval loss of nerve function. This suggests that Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde might also possess neuroprotective effects .

Wirkmechanismus

Target of Action

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde and its derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis (Mtb) H37Ra . The primary target of these compounds is the Pantothenate synthetase of Mtb .

Mode of Action

The mode of action of Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde involves a selective inhibition of Mtb . Molecular docking and dynamics studies suggest that the compound interacts with its target, Pantothenate synthetase, leading to changes in the protein-ligand complex .

Biochemical Pathways

The compound’s interaction with pantothenate synthetase suggests it may influence the biosynthesis of coenzyme a, a crucial factor in various metabolic pathways .

Pharmacokinetics

In silico admet predictions have been used to guide the design and synthesis of novel imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde analogues .

Result of Action

The compound has shown significant in vitro antitubercular activity, with no acute cellular toxicity observed towards the MRC-5 lung fibroblast cell line . This suggests that the compound’s action results in the selective inhibition of Mtb, potentially making it a promising candidate for the development of new anti-mycobacterial agents .

Action Environment

The compound’s selective inhibition of mtb suggests it may be effective in a variety of environments where mtb is present .

Eigenschaften

IUPAC Name |

imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWXAXVILRRBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402374 | |

| Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |

CAS RN |

114095-04-4 | |

| Record name | Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

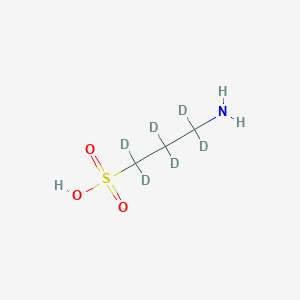

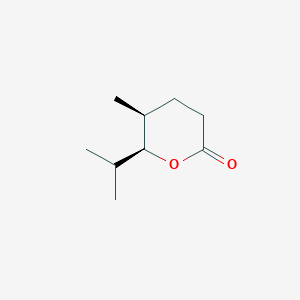

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)